molecular formula C18H15Cl2NO B1359665 (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-52-5

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1359665
CAS No.: 898749-52-5
M. Wt: 332.2 g/mol
InChI Key: OIQBVPXZYNBFQV-UHFFFAOYSA-N
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Description

The compound (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone belongs to the methanone class, characterized by a ketone group bridging two aromatic systems. Its structure features a 2,5-dichlorophenyl group and a 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBVPXZYNBFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643504
Record name (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-52-5
Record name Methanone, (2,5-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its molecular formula C18H15Cl2NOC_{18}H_{15}Cl_2NO and a molecular weight of 332.2 g/mol. The compound's structural features suggest potential interactions with biological targets, making it a candidate for pharmacological investigation.

The compound is notable for its dual aromatic rings and a pyrrole derivative, which may contribute to its biological properties. The presence of chlorine atoms on the phenyl ring is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with cellular targets.

PropertyValue
Molecular FormulaC18H15Cl2NO
Molecular Weight332.2 g/mol
IUPAC NameThis compound
CAS Number898763-78-5

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against multi-drug resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:
A study evaluating the antimicrobial efficacy of pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating strong antimicrobial potential .

2. Anticancer Properties
The antiproliferative effects of related compounds have been documented in several cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells.

Research Findings:
In vitro studies showed that related phenyl-pyrrole compounds induced apoptosis in cancer cell lines such as HeLa and A549 at concentrations ranging from 1 to 25 µM. The mechanism was attributed to the activation of caspase pathways .

3. Neuroprotective Effects
Compounds featuring pyrrole moieties have been investigated for neuroprotective activities. These effects are often mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following factors are essential:

  • Substituent Positioning: The position of chlorine atoms and other substituents on the phenyl rings significantly influences the compound's potency.
  • Pyrrole Derivative: The dihydropyrrole structure contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

Key structural analogs differ in halogenation patterns and substituent positions:

Compound Name Molecular Formula Substituents on Aromatic Rings Key Features
(3-Chlorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone C₁₈H₁₅ClN₂O 3-chlorophenyl Single chlorine substituent; pyrrole-methyl group at para position on phenyl
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone C₁₈H₁₅ClFNO 4-chloro-2-fluorophenyl Mixed halogen substituents; increased electronegativity
(2,5-Dihydro-1H-pyrrol-1-yl)(3-fluorophenyl)methanone C₁₁H₁₀FNO 3-fluorophenyl Simpler structure; lacks dichlorophenyl group
2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone C₁₆H₁₇ClNO 2-methylphenyl; 2,5-dimethyl-pyrrole Methyl groups on pyrrole; altered steric hindrance

Key Observations :

  • The mixed chloro-fluoro substitution in introduces stronger electron-withdrawing effects, which could influence binding interactions in biological targets.

Dihydro-Pyrrole Modifications

The 2,5-dihydro-1H-pyrrole (pyrroline) ring in the target compound is a partially saturated heterocycle, which may reduce ring strain compared to fully unsaturated pyrroles. In contrast, the 2,5-dimethyl-pyrrole derivative in features alkyl substituents that increase steric bulk, possibly reducing solubility but enhancing stability against oxidation .

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